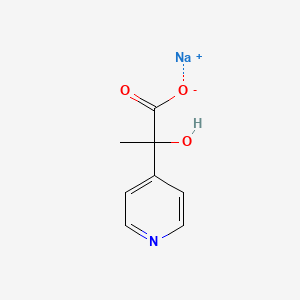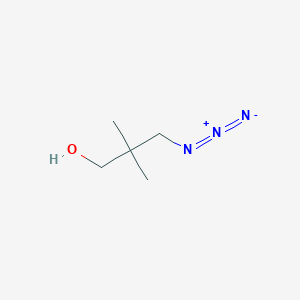![molecular formula C10H18O B13600521 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol](/img/structure/B13600521.png)
1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol, also known as norborneol, is a bicyclic alcohol with the molecular formula C10H18O. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which imparts distinct chemical and physical properties. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of norcamphor using sodium borohydride (NaBH4) in methanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of norcamphor. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) pressure. The reaction is carried out in an appropriate solvent, such as ethanol, to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, norcamphor, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of norcamphor back to this compound can be achieved using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products:
Oxidation: Norcamphor.
Reduction: this compound.
Substitution: 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl chloride.
Applications De Recherche Scientifique
1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. Further research is needed to elucidate the precise mechanisms involved.
Comparaison Avec Des Composés Similaires
1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol can be compared with other similar compounds, such as:
Norcamphor: The oxidized form of this compound, used in similar synthetic applications.
Norbornyl chloride: A derivative obtained through substitution reactions, used as an intermediate in organic synthesis.
Isobornyl acetate: A related compound with applications in the fragrance industry.
Uniqueness: The unique bicyclic structure of this compound imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C10H18O |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.1]heptanyl)propan-2-ol |
InChI |
InChI=1S/C10H18O/c1-7(11)4-10-6-8-2-3-9(10)5-8/h7-11H,2-6H2,1H3 |
Clé InChI |
KRKSORNFMAMUPV-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CC2CCC1C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


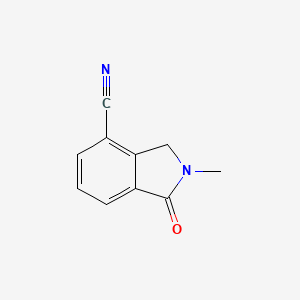
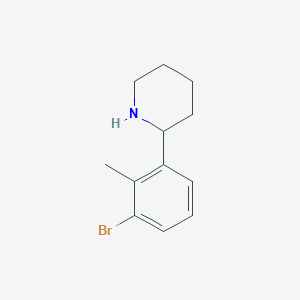
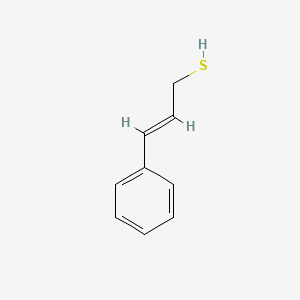
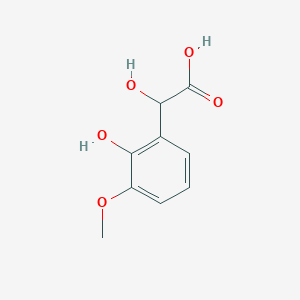
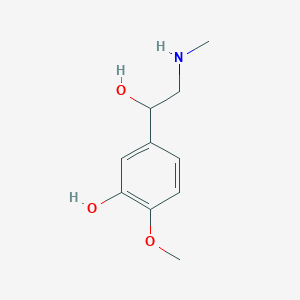
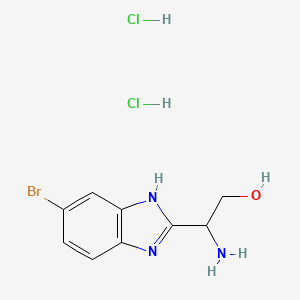
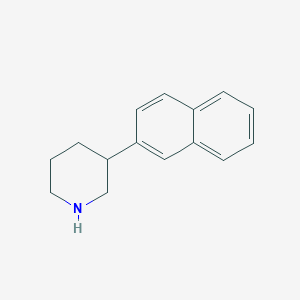
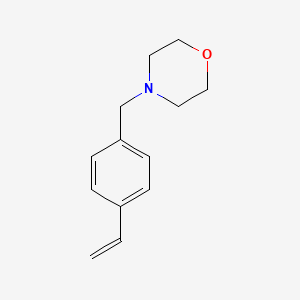
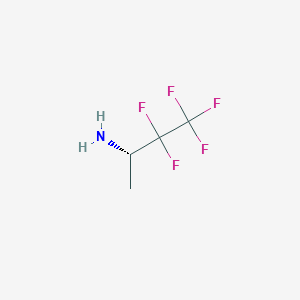
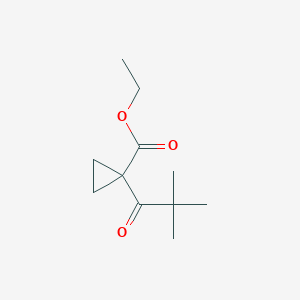
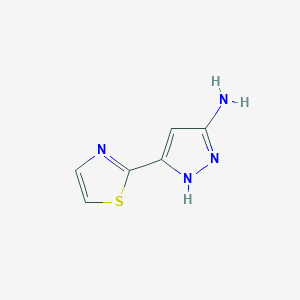
![1-[(Methylsulfanyl)methyl]cyclopentan-1-amine](/img/structure/B13600537.png)
